4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a methoxy-substituted benzene ring, a trimethyl substitution pattern (2,3,5-positions), and a pyridazine-morpholine moiety linked via a phenyl group at the 3-position. The morpholine ring enhances polarity and solubility, while the trimethyl groups may influence steric interactions and lipophilicity.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-14-22(17(2)18(3)24(16)31-4)33(29,30)27-20-7-5-6-19(15-20)21-8-9-23(26-25-21)28-10-12-32-13-11-28/h5-9,14-15,27H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMGTUTHHCBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-methoxy-2,3,5-trimethylbenzene to introduce the sulfonamide group.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzene sulfonamide core.
Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the pyridazine moiety through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions.
Scientific Research Applications
4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine and pyridazine rings may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analog: Positional Isomer ()
The compound 4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide () differs in two key aspects:
- Substitution pattern : Dimethyl (2,5-) vs. trimethyl (2,3,5-) on the benzene ring.
- Phenyl linkage position : Attached at the 4-position vs. 3-position in the target compound.
Implications:
- 3- vs. 4-phenyl linkage alters molecular geometry, affecting interactions with planar binding sites (e.g., kinase ATP pockets).
Sulfonamide Derivatives with Benzimidazole Cores ()
Compounds 3s and 3t in are benzimidazole-sulfonamide hybrids with dimethylamino and methoxy substituents.
Key Differences:
- Core structure : Benzimidazole () vs. pyridazine-morpholine (target compound).
- Substituents: Dimethylamino groups () vs. trimethyl and morpholine (target).
Functional Impact:
Fluorinated Chromenone-Pyrazolopyrimidine Sulfonamide ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () features fluorinated aromatic systems and a chromenone scaffold.
Comparative Insights:
Pyrimidine-Based Sulfonamide ()
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () incorporates a diethylamino-pyrimidine group.
Key Contrasts:
Tabulated Comparison of Structural and Physicochemical Properties
Research Findings and Implications
- Steric Effects : The target’s 2,3,5-trimethyl substitution may enhance binding to hydrophobic enzyme pockets but could limit solubility compared to ’s dimethyl analog .
- Fluorine vs. Morpholine : ’s fluorinated compound exhibits higher metabolic stability, while the target’s morpholine improves aqueous solubility, critical for oral bioavailability .
- Positional Isomerism : The 3-phenyl linkage in the target may confer better spatial alignment with target proteins compared to ’s 4-phenyl isomer .
Biological Activity
The compound 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.51 g/mol. The structure features a sulfonamide group, a pyridazine moiety, and a morpholine ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound exhibits multiple mechanisms of action, primarily targeting various enzyme pathways and receptor interactions. Key areas of biological activity include:
- Inhibition of Kinases : Preliminary studies indicate that the compound may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival.
- Antidiabetic Effects : Morpholine derivatives have shown promise in modulating glucose metabolism, suggesting potential antidiabetic applications .
- Antitumor Activity : The compound has been evaluated for its antiproliferative effects in cancer cell lines, demonstrating significant inhibition of tumor growth through apoptosis induction.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of the compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in breast and lung cancer models, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Diabetes Management : Research on morpholine derivatives highlighted their ability to inhibit α-glucosidase activity, leading to decreased postprandial blood glucose levels. This suggests that the compound may be beneficial in managing type 2 diabetes .
- Inflammation Modulation : The compound has been studied for its anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines in vitro. This could have implications for treating chronic inflammatory diseases.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
